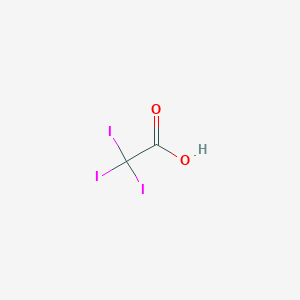
4-(2-ブロモ-1,2-ジフェニルエテニル)フェノール
概要
説明
Bromophenols are known for their diverse biological activities, including antioxidant and enzyme inhibitory actions.
科学的研究の応用
4-(2-Bromo-1,2-diphenylethenyl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and enzyme inhibitory actions.
Medicine: Investigated for its potential therapeutic effects due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
4-(2-Bromo-1,2-diphenylethenyl)phenol interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can alter the normal biochemical processes in cells.
Biochemical Pathways
The inhibition of AChE and carbonic anhydrase enzymes by 4-(2-Bromo-1,2-diphenylethenyl)phenol affects several biochemical pathways. The inhibition of AChE can lead to an increase in acetylcholine levels at synapses, affecting nerve impulse transmission. The inhibition of carbonic anhydrase enzymes can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting many physiological processes, including respiration and pH regulation .
Result of Action
The molecular and cellular effects of 4-(2-Bromo-1,2-diphenylethenyl)phenol’s action are primarily related to its inhibitory effects on AChE and carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can alter cellular processes and potentially lead to therapeutic effects. For instance, the compound’s inhibition of AChE has been suggested to have potential for the treatment of neurodegenerative diseases like Alzheimer’s .
生化学分析
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated phenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-1,2-diphenylethenyl)phenol typically involves the bromination of a phenolic precursor. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom into the phenolic ring . The reaction conditions often include:
Solvent: Dichloromethane or similar organic solvents
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Lewis acids such as aluminum chloride
Industrial Production Methods
Industrial production of 4-(2-Bromo-1,2-diphenylethenyl)phenol may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
4-(2-Bromo-1,2-diphenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenols without the bromine atom.
Substitution: Phenols with different substituents replacing the bromine atom.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Bromo-2,6-dimethylphenol
- 2,4-Dibromophenol
Uniqueness
4-(2-Bromo-1,2-diphenylethenyl)phenol is unique due to its specific structure, which combines a brominated phenolic group with a diphenylethenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
4-(2-bromo-1,2-diphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBABWJOIJRXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)









